Desmethoxycentaureidin

Overview

Description

Synthesis Analysis

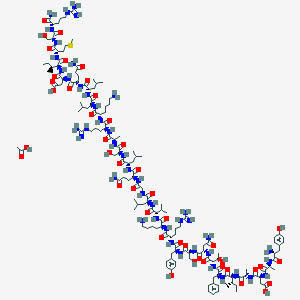

The synthesis of compounds related to Desmethoxycentaureidin often involves complex organic reactions. For example, the synthesis of desmethoxycallipeltin B, an analogue of a cytotoxic cyclic depsipeptide, evaluated the role of specific residues in cytotoxicity, suggesting intricate synthetic pathways are crucial for understanding Desmethoxycentaureidin's bioactivity (Krishnamoorthy, Richardson, & Lipton, 2007).

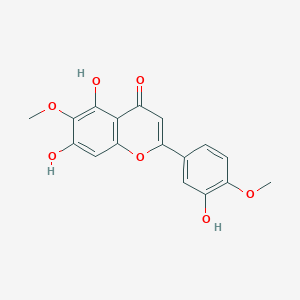

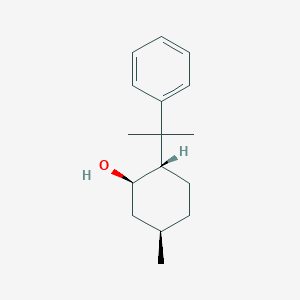

Molecular Structure Analysis

The molecular structure of flavonoids, including Desmethoxycentaureidin, is characterized by a 15-carbon skeleton, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C). This structure is crucial for their bioactivity. Studies on similar compounds, such as the structural and mechanistic studies on anthocyanidin synthase, shed light on how the molecular structure influences their biological functions and chemical reactivity (Welford, Clifton, Turnbull, Wilson, & Schofield, 2005).

Chemical Reactions and Properties

Desmethoxycentaureidin, like other flavonoids, participates in a range of chemical reactions, primarily oxidation and reduction processes that affect its function and stability. The role of C-2 stereochemistry in product selectivity and mechanism, as explored in the context of flavonoid biosynthesis, provides insights into the chemical behavior of Desmethoxycentaureidin and related compounds (Welford et al., 2005).

Physical Properties Analysis

The physical properties of flavonoids, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's bioavailability and pharmacokinetic profile. While specific studies on Desmethoxycentaureidin's physical properties are scarce, research on similar compounds can provide valuable context.

Chemical Properties Analysis

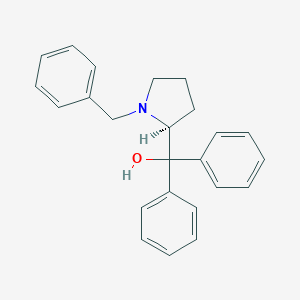

The chemical properties of Desmethoxycentaureidin, such as reactivity towards different chemical agents and stability under various conditions, are vital for its potential therapeutic applications. The synthesis and reactivity of similar compounds, such as the exploration of N-methoxy-N-acylnitrenium ions in the synthesis of complex organic molecules, offer insights into the chemical properties that could be relevant for Desmethoxycentaureidin (Wardrop & Zhang, 2001).

Scientific Research Applications

Antiproliferative Properties:

- Desmethoxycentaureidin isolated from Lippia canescens showed significant inhibitory activity against human uterine carcinoma (HeLa) cell growth (Abe, Nagao, & Okabe, 2002).

- In a study on Achillea millefolium, desmethoxycentaureidin demonstrated high cell growth inhibitory activities, particularly against HeLa and MCF-7 (breast cancer) cells (Csupor‐Löffler et al., 2009).

Anti-Inflammatory Effects:

- Research on Tanacetum microphyllum flavonoids, including desmethoxycentaureidin, revealed their potential in inhibiting soybean lipoxygenase activity, suggesting a role in the inhibition of leukotriene synthesis and thus, contributing to anti-inflammatory effects (Abad, Bermejo, & Villar, 1995).

Cytotoxicity and Tubulin Binding:

- Desmethoxycentaureidin was part of a study evaluating the cytotoxicity of flavones related to centaureidin, including assessments of tubulin polymerization and binding (Beutler et al., 1998).

Phenolic Profile Analysis:

- A study on Artemisia alba Turra identified the presence of desmethoxycentaureidin in its phenolic profile, contributing to the understanding of the plant's chemical composition and potential medicinal applications (Trendafilova et al., 2018).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas or vapours when handling Desmethoxycentaureidin . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-9(12)18)13-6-10(19)15-14(24-13)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWFILUULGOFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethoxycentaureidin | |

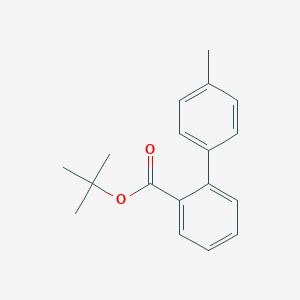

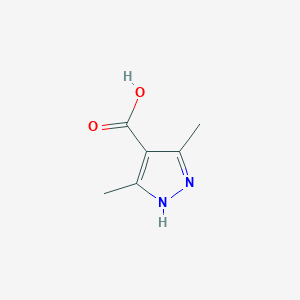

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)